

The Emergence and Pharmacological Profile of Ethylone: A Technical Guide

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Compound of Interest

Compound Name: **Ethylone**

Cat. No.: **B12757671**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and History

Ethylone, also known as 3,4-methylenedioxy-N-ethylcathinone (MDEC) or β k-MDEA, is a synthetic cathinone of the phenethylamine and amphetamine chemical classes. It is the β -keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve"). As a member of the new psychoactive substances (NPS) family, **ethylone** has a relatively short history of human use.

Its emergence on the illicit drug market was first noted in the United States in late 2011.^[1] Data from the National Forensic Laboratory Information System (NFLIS) shows a significant increase in law enforcement encounters with **ethylone**, rising from 14 reports in 2011 to a peak of 8,625 reports in 2015. It has often been marketed as or sold as a replacement for "Molly" (MDMA) and **methylone**.

Ethylone's legal status has evolved in response to its proliferation. In the United States, it is controlled as a Schedule I substance under the Controlled Substances Act, being a positional isomer of butylone.^[2] Internationally, it is classified as a Schedule II psychotropic substance under the 1971 UN Convention. Various countries, including the UK (Class B), Brazil (Class F2), Germany (Anlage I), and China (controlled since 2015), have also implemented controls on the substance.^[1]

It is important to distinguish **ethylone** from eutylone (bk-EBDB), a structural isomer that saw a surge in prevalence after 2019 following bans on similar compounds. While structurally related,

their pharmacological profiles may differ.

Chemical Properties and Synthesis

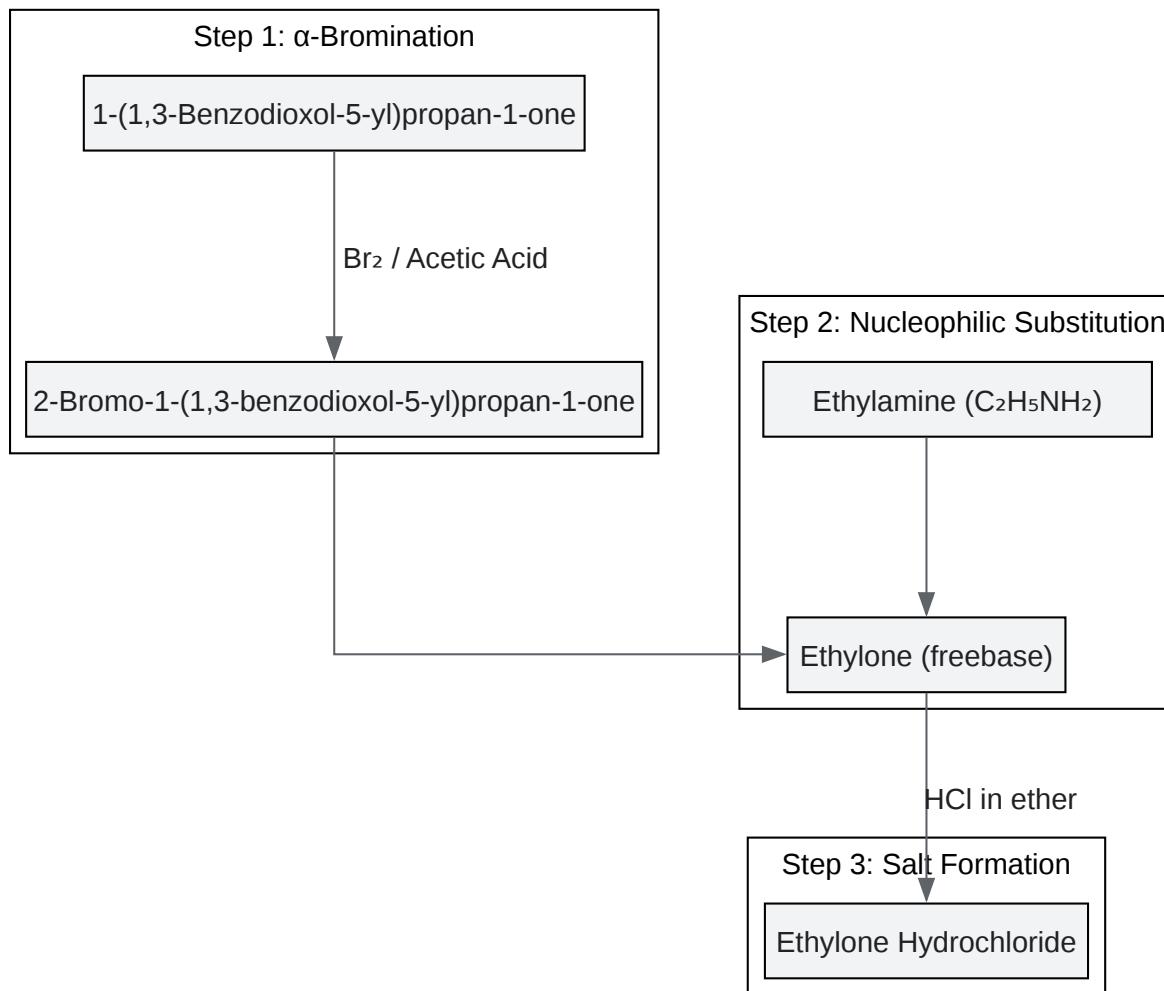
Ethylone is formally named (RS)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one. It exists as a racemic mixture. Research has identified that **ethylone** hydrochloride can exist as two distinct conformational polymorphs, which can be distinguished using analytical techniques such as FTIR, FT-Raman, and powder XRD.

Table 1: Chemical and Physical Properties of **Ethylone**

Property	Value
IUPAC Name	(RS)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one
Synonyms	MDEC, β k-MDEA
Chemical Formula	$C_{12}H_{15}NO_3$
Molar Mass	221.256 g·mol ⁻¹
CAS Number	1112937-64-0
Appearance	Typically a white or off-white powder/crystalline solid

Synthesis of Ethylone Hydrochloride

The chemical synthesis of cathinones like **ethylone** is generally a two-step process. The following diagram illustrates a common synthetic pathway for producing **ethylone** hydrochloride.

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Caption: General synthetic pathway for **Ethylone** Hydrochloride.

Experimental Protocol: Synthesis of Ethylone Hydrochloride

This protocol is a generalized representation based on common cathinone synthesis methods and should be performed by qualified personnel in a controlled laboratory setting.

- α -Bromination:

- Dissolve the precursor, 1-(1,3-benzodioxol-5-yl)propan-1-one, in a suitable solvent such as glacial acetic acid.
- Slowly add an equimolar amount of bromine (Br_2) to the solution while stirring. The reaction is typically performed at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is poured into water, and the resulting precipitate, 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one, is filtered, washed, and dried.

- Nucleophilic Substitution (Amination):

- Dissolve the α -brominated intermediate in a suitable organic solvent like dichloromethane or acetonitrile.
- Add an excess (typically 2-3 equivalents) of ethylamine to the solution.
- Stir the mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.
- Wash the reaction mixture with water and then with a mild acid to remove excess ethylamine.
- Dry the organic layer over an anhydrous salt (e.g., MgSO_4), filter, and evaporate the solvent under reduced pressure to yield **ethylone** freebase.

- Salt Formation:

- Dissolve the crude **ethylone** freebase in a non-polar solvent such as diethyl ether.
- Slowly add a solution of hydrochloric acid in ether while stirring.
- The **ethylone** hydrochloride salt will precipitate out of the solution.

- Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Pharmacology

Ethylone is a central nervous system stimulant that exerts its effects by interacting with monoamine transporters. Its pharmacological profile has been described as a "cocaine-MDMA-mixed" type.[2]

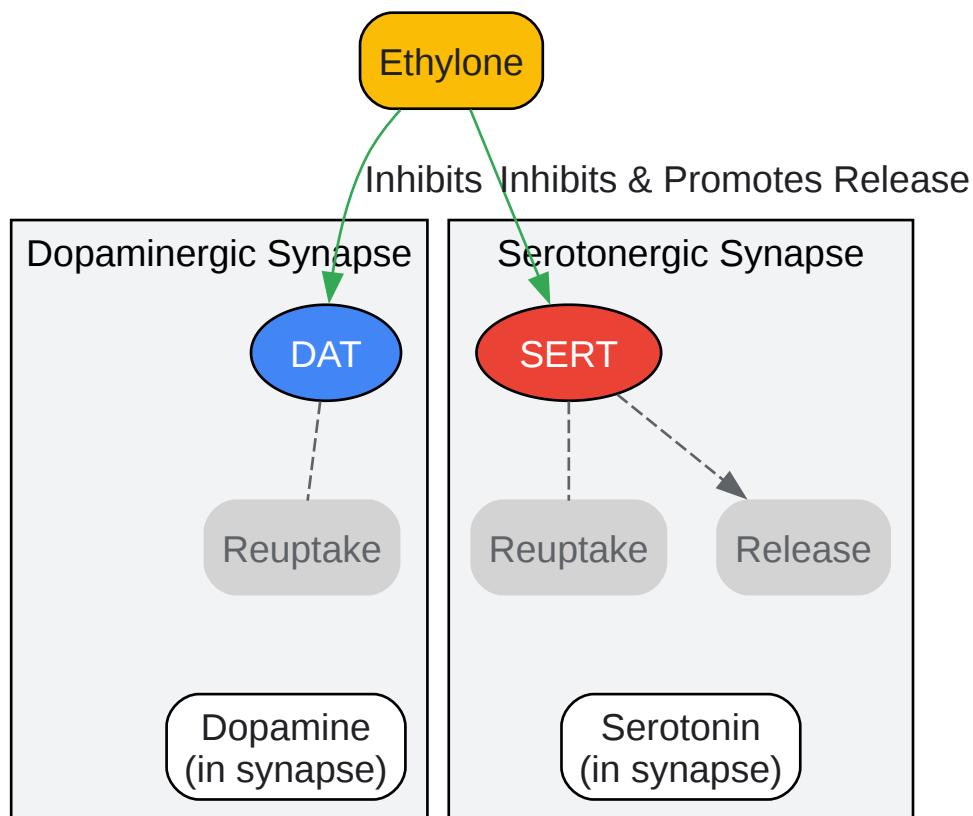
Pharmacodynamics: Interaction with Monoamine Transporters

Ethylone acts as a non-selective inhibitor of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which blocks the reuptake of these neurotransmitters from the synaptic cleft.[2] Additionally, similar to MDMA, it functions as a serotonin releasing agent.[2] This dual action as both a reuptake inhibitor and a releaser, particularly at SERT, is thought to underpin its psychoactive effects.

Table 2: In Vitro Monoamine Transporter Inhibition by **Ethylone**

Transporter	Assay Type	Potency (IC_{50} in μM)	Reference
Dopamine (DAT)	Uptake Inhibition	2.5 - 5.7	[1]
Norepinephrine (NET)	Uptake Inhibition	2.5 - 5.7	[1]
Serotonin (SERT)	Uptake Inhibition	2.5 - 5.7	[1]

Note: The referenced study provides a non-selective potency range. More specific IC_{50} values for each transporter are needed for a complete profile.



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Caption: Ethylone's mechanism of action at DAT and SERT.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general procedure for determining the IC_{50} values of a test compound like **ethylone** at monoamine transporters using transfected cell lines.

- Cell Culture:
 - Culture Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in appropriate media and conditions until confluent.
- Assay Preparation:
 - Plate the cells in multi-well plates (e.g., 96-well) and allow them to adhere.

- On the day of the experiment, wash the cells with a Krebs-HEPES buffer (pH 7.4).
- Drug Incubation:
 - Prepare serial dilutions of **ethylone** in the buffer.
 - Pre-incubate the cells with varying concentrations of **ethylone** (or a reference inhibitor for control wells) for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
- Uptake Initiation and Termination:
 - Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.
 - Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
 - Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.
- Quantification and Data Analysis:
 - Lyse the cells and transfer the lysate to scintillation vials.
 - Quantify the amount of radioactivity in the cell lysate using a scintillation counter.
 - Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
 - Calculate the specific uptake at each **ethylone** concentration and plot the percentage of inhibition against the log concentration of **ethylone**.
 - Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) using non-linear regression analysis.

Pharmacokinetics and Metabolism

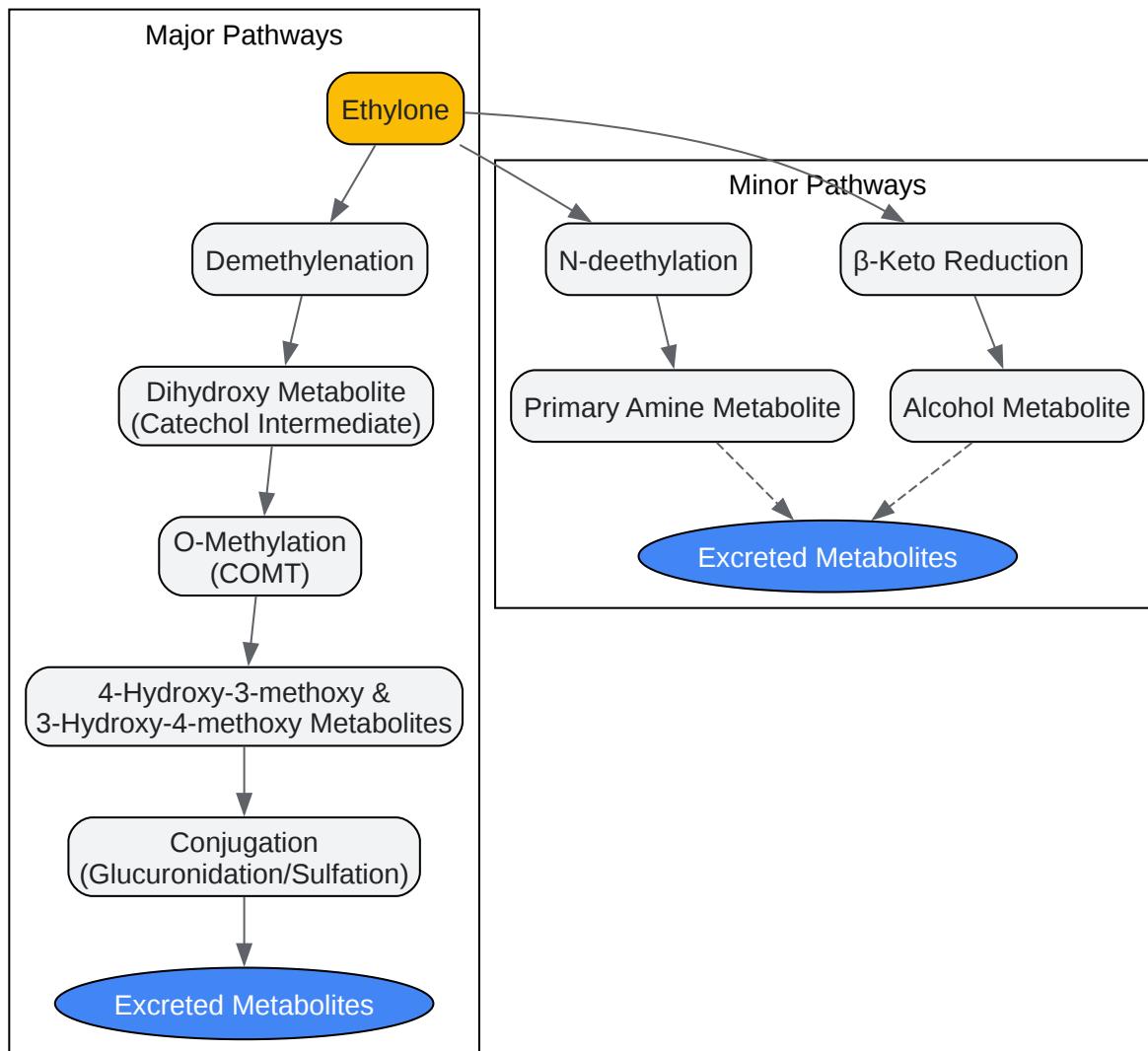
Studies in both rats and humans indicate that **ethylone** is metabolized through several key pathways.^[1] The parent compound is often found in higher concentrations in urine than its metabolites.

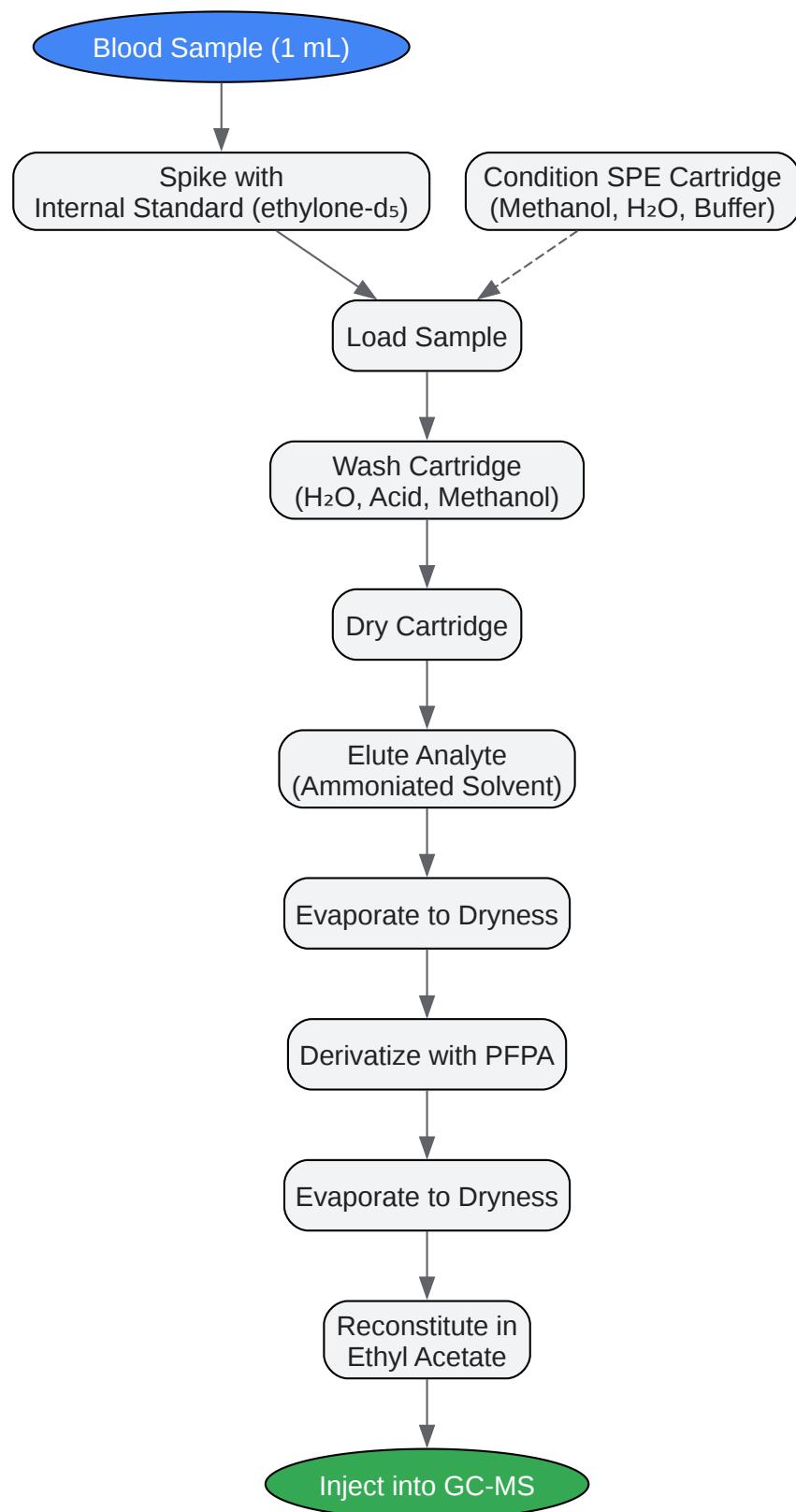
The primary metabolic routes are:

- Demethylenation: The methylenedioxy ring is opened.
- O-methylation: Following demethylenation, the resulting catechol is methylated to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.
- Conjugation: The hydroxylated metabolites undergo phase II conjugation with glucuronic acid and/or sulfates.

Minor metabolic pathways include:

- N-deethylation: Removal of the N-ethyl group to form the primary amine.
- β -Keto Reduction: Reduction of the ketone group to a secondary alcohol.



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